Segesterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Se utiliza principalmente en su forma de acetato, acetato de segesterona, que se comercializa con nombres de marca como Nestorone, Elcometrine y Annovera . El acetato de segesterona es una progestina potente con alta actividad progestágena y se utiliza comúnmente en anticonceptivos hormonales y en el tratamiento de la endometriosis .

Métodos De Preparación

El acetato de segesterona se sintetiza mediante una serie de reacciones químicas a partir de 19-norprogesterona. La producción industrial de acetato de segesterona generalmente implica el uso de implantes subcutáneos, anillos vaginales o parches transdérmicos debido a su inactividad oral .

Análisis De Reacciones Químicas

El acetato de segesterona experimenta varias reacciones químicas, que incluyen:

Hidroxilación: Catalizada por enzimas como CYP3A4.

Reducción: Que involucra 5α-reductasa.

Sustitución: Introducción de grupos funcionales en posiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes para la hidroxilación y agentes reductores para las reacciones de reducción. Los principales productos formados a partir de estas reacciones son derivados hidroxilados y reducidos del acetato de segesterona .

Aplicaciones Científicas De Investigación

Contraceptive Applications

1.1 Contraceptive Vaginal Rings

Segesterone acetate is primarily recognized for its role in contraceptive methods. It is a key component of the Annovera vaginal ring, which provides sustained release of the hormone over 13 cycles (one year). Clinical studies have demonstrated its efficacy, with a Pearl Index of 2.98 per 100 woman-years, indicating a high level of effectiveness in preventing pregnancy . The study also reported that participants experienced a return to menses or pregnancy within six months after discontinuation of the product .

1.2 Male Contraceptive Gel

Recent developments have introduced this compound acetate in male contraceptive formulations. A novel gel combining this compound acetate and testosterone has shown promise in suppressing sperm production more rapidly than previous methods. In a clinical trial, 86% of participants achieved effective sperm suppression within 15 weeks, significantly faster than traditional hormonal contraceptives for men . This rapid onset may enhance user acceptability and compliance.

Neuroregenerative Applications

2.1 Neurogenesis Stimulation

Research has indicated that this compound acetate may have neuroprotective properties, promoting neurogenesis—the process of generating new neurons—in adult brains. A study demonstrated that chronic exposure to this compound acetate, both alone and in combination with estradiol, significantly increased neural stem cell proliferation and survival in animal models . This suggests potential applications in treating neurodegenerative diseases and cognitive decline associated with aging.

Pharmacokinetics and Safety Profile

3.1 Pharmacokinetics

In terms of pharmacokinetics, this compound acetate exhibits a volume of distribution of approximately 19.6 L/kg and shows about 95% serum protein binding . Its absorption profile indicates peak plasma concentrations occur within two hours post-administration, with levels stabilizing after approximately four days.

3.2 Safety Studies

Long-term safety studies have shown that this compound acetate does not exhibit mutagenic or clastogenic properties. However, there were some concerns regarding increased incidence of adenocarcinoma in animal models at supratherapeutic doses . These findings underscore the need for continued monitoring in clinical applications.

Case Studies and Clinical Trials

| Study | Population | Findings | Efficacy Measure |

|---|---|---|---|

| Annovera Study | 2278 women aged 18-40 | Pearl Index: 2.98 (95% CI: 2.13–4.06) | 97.5% effective over 13 cycles |

| Male Contraceptive Gel Trial | 222 men | Sperm suppression median <8 weeks | Effective at <1 million sperm/mL |

| Neurogenesis Study | Mice (n=110) | Increased neural proliferation with this compound acetate | Enhanced neurogenesis observed |

Mecanismo De Acción

El acetato de segesterona ejerce sus efectos uniéndose selectivamente a los receptores de progesterona, donde actúa como agonista y transactivador . Esta unión conduce a la activación de genes sensibles a la progesterona, lo que da como resultado efectos progestágenos como la inhibición de la ovulación y los cambios en el endometrio . El acetato de segesterona no se une a los receptores de andrógenos, lo que minimiza los efectos secundarios androgénicos .

Comparación Con Compuestos Similares

El acetato de segesterona es único entre las progestinas debido a su alta selectividad para los receptores de progesterona y la falta de efectos androgénicos, glucocorticoides o anabólicos . Compuestos similares incluyen:

Progesterona: La hormona natural con menor actividad progestágena.

Acetato de medroxiprogesterona: Una progestina sintética con diferentes perfiles de unión a receptores.

Levonorgestrel: Otra progestina sintética utilizada en anticonceptivos, pero con diferentes propiedades farmacocinéticas.

El acetato de segesterona destaca por su alta eficacia en la prevención de la ovulación y su idoneidad para su uso en métodos anticonceptivos de acción prolongada .

Actividad Biológica

Segesterone, also known as this compound acetate or Nestorone, is a synthetic progestin that exhibits significant biological activity primarily through its interaction with the progesterone receptor (PR). This article explores its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound acts as a potent agonist of the progesterone receptor, demonstrating a binding affinity significantly higher than that of natural progesterone. Studies indicate that it can mediate progestational activity up to 100 times greater than progesterone itself . The compound selectively binds to the PR, facilitating various reproductive and metabolic processes:

- Ovulation Inhibition : By blocking the midcycle surge of luteinizing hormone (LH), this compound prevents ovulation and inhibits ovarian follicle development.

- Endometrial Regulation : When combined with ethinyl estradiol, it enhances antigonadotropic effects and stabilizes the endometrium, reducing irregular shedding .

Binding Affinity to Steroid Receptors

The binding affinities of this compound to various steroid receptors are summarized in Table 1:

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that affect its absorption, distribution, metabolism, and excretion:

- Absorption : After vaginal administration via contraceptive rings, peak plasma concentrations are reached within 2 hours. Sustained release allows for effective systemic levels over extended periods .

- Volume of Distribution : Approximately 19.6 L/kg.

- Protein Binding : About 95%, with negligible binding to sex hormone-binding globulin (SHBG) .

- Metabolism : Rapidly metabolized in the liver; major metabolites include 5α-dihydro- and 17α-hydroxy-5α-dihydro metabolites which lack significant pharmacological activity .

- Half-life : The mean half-life is approximately 4.5 hours .

Clinical Efficacy

This compound has been evaluated extensively in clinical trials for its efficacy as a contraceptive agent. Notable findings from phase 3 studies include:

- Contraceptive Effectiveness : The Pearl Index was reported at 2.98 per 100 woman-years, indicating a cumulative probability of not becoming pregnant of 97.5% over 13 cycles .

- Safety Profile : Adverse reactions were primarily headaches (39%), nausea (25%), and vulvovaginal infections (15%). Serious events such as venous thromboembolism (VTE) were rare but noted in patients with pre-existing risk factors .

Case Studies

A comprehensive review of clinical trials involving this compound includes:

- Phase 3 Trials : These trials involved over 2,300 women and demonstrated an acceptable safety profile similar to other hormonal contraceptives. Participants reported common adverse events but had a low discontinuation rate due to side effects .

- Long-term Use Studies : A study assessing the long-term use of this compound acetate revealed consistent efficacy and safety over a one-year period, reinforcing its viability as a contraceptive method .

Propiedades

Número CAS |

7690-08-6 |

|---|---|

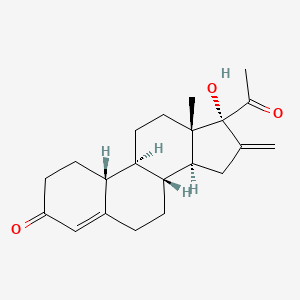

Fórmula molecular |

C21H28O3 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-16-methylidene-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-12-10-19-18-6-4-14-11-15(23)5-7-16(14)17(18)8-9-20(19,3)21(12,24)13(2)22/h11,16-19,24H,1,4-10H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Clave InChI |

SFLXYFZGKSGFKA-XUDSTZEESA-N |

SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

SMILES isomérico |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |

SMILES canónico |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

Key on ui other cas no. |

7690-08-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.